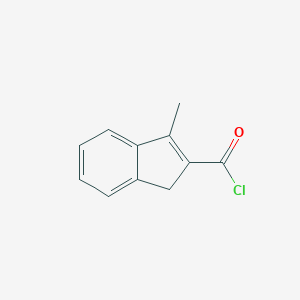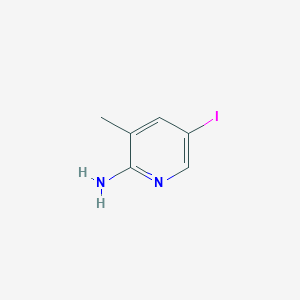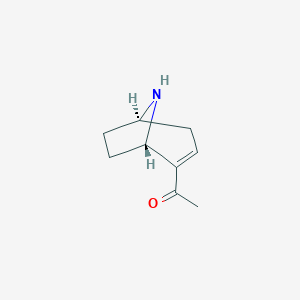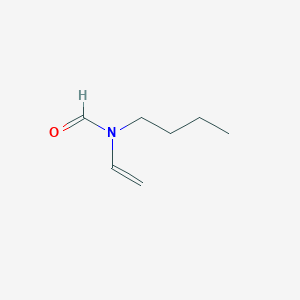
N-Butyl-N-ethenylformamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Butyl-N-ethenylformamide (BEF) is a chemical compound that has gained significant attention in the scientific community due to its potential use in various applications. BEF is a colorless liquid that is soluble in water and organic solvents.
Mecanismo De Acción
The exact mechanism of action of N-Butyl-N-ethenylformamide is not fully understood. However, it is believed that N-Butyl-N-ethenylformamide acts by disrupting the cell membrane of bacteria, leading to cell death. N-Butyl-N-ethenylformamide has also been shown to inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
N-Butyl-N-ethenylformamide has been shown to have minimal toxicity in animals. It has been shown to have no significant effects on blood chemistry, organ weights, or histopathology. However, further studies are needed to determine the long-term effects of N-Butyl-N-ethenylformamide on human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-Butyl-N-ethenylformamide has several advantages for use in lab experiments. It is a relatively inexpensive compound and is readily available. Additionally, N-Butyl-N-ethenylformamide has a wide range of potential applications in various fields of research. However, the limitations of N-Butyl-N-ethenylformamide include its low solubility in water and its potential toxicity.
Direcciones Futuras
There are several future directions for the research of N-Butyl-N-ethenylformamide. One potential area of research is the use of N-Butyl-N-ethenylformamide as a disinfectant in hospitals and other healthcare settings. Additionally, further research is needed to determine the potential use of N-Butyl-N-ethenylformamide in the treatment of cancer. Other potential areas of research include the synthesis of organic compounds using N-Butyl-N-ethenylformamide and the development of new antimicrobial agents based on N-Butyl-N-ethenylformamide.
Conclusion:
N-Butyl-N-ethenylformamide is a chemical compound that has gained significant attention in the scientific community. Its potential use in various scientific research applications makes it a promising compound for future research. However, further studies are needed to fully understand the mechanism of action of N-Butyl-N-ethenylformamide and its potential effects on human health.
Aplicaciones Científicas De Investigación
N-Butyl-N-ethenylformamide has been studied for its potential use in various scientific research applications. It has been shown to have antimicrobial properties and can be used as a disinfectant. N-Butyl-N-ethenylformamide has also been studied for its potential use in the synthesis of organic compounds. Additionally, N-Butyl-N-ethenylformamide has been studied for its potential use in the treatment of cancer.
Propiedades
Número CAS |
192058-10-9 |
|---|---|
Nombre del producto |
N-Butyl-N-ethenylformamide |
Fórmula molecular |
C7H13NO |
Peso molecular |
127.18 g/mol |
Nombre IUPAC |
N-butyl-N-ethenylformamide |
InChI |
InChI=1S/C7H13NO/c1-3-5-6-8(4-2)7-9/h4,7H,2-3,5-6H2,1H3 |
Clave InChI |
VKMXLLWYOWZPFP-UHFFFAOYSA-N |
SMILES |
CCCCN(C=C)C=O |
SMILES canónico |
CCCCN(C=C)C=O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


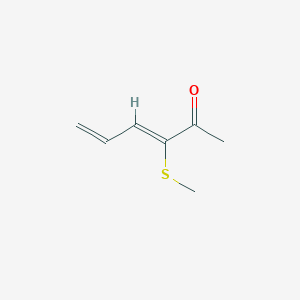
![Ethanone, 1-(3-oxatricyclo[3.2.2.02,4]non-8-en-6-yl)-, (1alpha,2beta,4beta,5alpha,6alpha)-(9CI)](/img/structure/B65816.png)

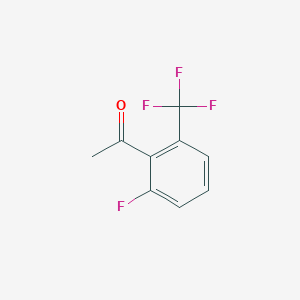
![1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B65823.png)

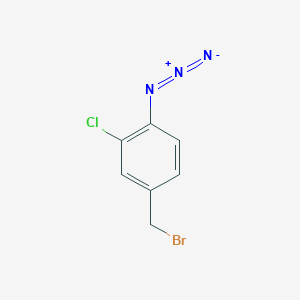
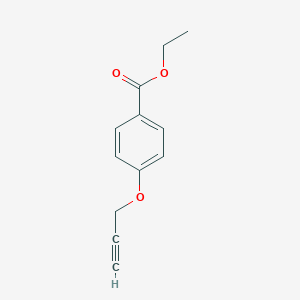
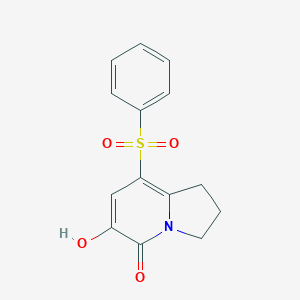
![Methyl 2-[acetyl(prop-2-enyl)amino]propanoate](/img/structure/B65831.png)
